molecular formula C32H37NO8 B1260034 (2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B1260034
M. Wt: 563.6 g/mol
InChI Key: INEHJXCWEVNEDZ-JSWINTLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol is a useful research compound. Its molecular formula is C32H37NO8 and its molecular weight is 563.6 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality (2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C32H37NO8

Molecular Weight

563.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m11/s1

InChI Key

INEHJXCWEVNEDZ-JSWINTLJSA-N

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O

Pictograms

Corrosive; Health Hazard; Environmental Hazard

Origin of Product

United States

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